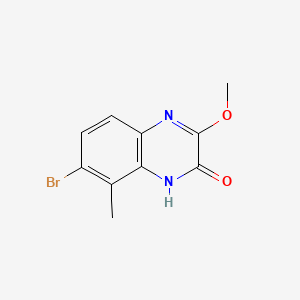
1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- is a chemical compound with the molecular formula C_8H_11ClN_2O_2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- can be synthesized through the reaction of 1-piperazinecarboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The presence of thionyl chloride facilitates the removal of water, driving the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of 1-piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- involves large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Addition Reactions: The presence of the propenyl group allows for addition reactions, particularly with electrophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild to moderate temperatures.
Addition Reactions: Electrophiles such as halogens or acids, often under controlled conditions to prevent side reactions.
Hydrolysis: Water or aqueous bases, usually at room temperature or slightly elevated temperatures.
Major Products Formed:
Substitution Reactions: Formation of substituted piperazine derivatives.
Addition Reactions: Formation of addition products with electrophiles.
Hydrolysis: Formation of 1-piperazinecarboxylic acid and hydrochloric acid.
Aplicaciones Científicas De Investigación
1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with piperazine moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
1-Piperazinecarboxylic acid: A precursor in the synthesis of 1-piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)-.
1-Piperazinecarbonyl chloride: A related compound without the propenyl group.
3-Oxo-4-(2-propenyl)-piperazine: A compound with a similar structure but lacking the carbonyl chloride group.
Uniqueness: 1-Piperazinecarbonyl chloride, 3-oxo-4-(2-propenyl)- is unique due to the presence of both the carbonyl chloride and propenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Propiedades
Número CAS |
59702-93-1 |
|---|---|
Fórmula molecular |
C8H11ClN2O2 |
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
3-oxo-4-prop-2-enylpiperazine-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-3-10-4-5-11(8(9)13)6-7(10)12/h2H,1,3-6H2 |
Clave InChI |
RSAQSNQABBPTOQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1CCN(CC1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)


![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)

![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)

![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
